MFCD18312111

Beschreibung

Based on analogous compounds in the MDL series (e.g., MFCD13195646 and MFCD00003330), it is hypothesized to belong to the boronic acid or aromatic heterocyclic family, which are critical intermediates in pharmaceutical synthesis and materials science .

Eigenschaften

IUPAC Name |

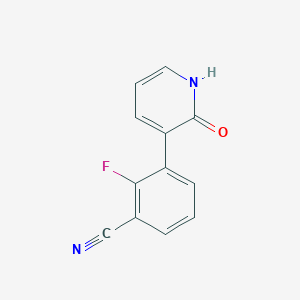

2-fluoro-3-(2-oxo-1H-pyridin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-11-8(7-14)3-1-4-9(11)10-5-2-6-15-12(10)16/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYCUFSAEXPUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=CNC2=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682751 | |

| Record name | 2-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-71-3 | |

| Record name | 2-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312111 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

Step 1: Initial reaction of precursor compounds under specific conditions (e.g., temperature, pressure, and solvent).

Step 2: Purification of the intermediate product through techniques such as crystallization or distillation.

Step 3: Final reaction to produce this compound, followed by purification and characterization to confirm its structure and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. Key factors in industrial production include:

- Optimization of reaction conditions to maximize yield and minimize by-products.

- Implementation of quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD18312111 undergoes various types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield a range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

MFCD18312111 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD18312111 involves its interaction with specific molecular targets and pathways. This compound may act by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular components: Affecting cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize MFCD18312111, we compare it with structurally and functionally related compounds from authoritative sources. Key parameters include molecular properties, synthetic routes, and bioactivity profiles.

Table 1: Physicochemical Properties of this compound and Analogues

Key Observations:

Structural Similarity : this compound shares a boronic acid functional group with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), suggesting utility in cross-coupling reactions for drug intermediates . In contrast, 2-(4-Nitrophenyl)benzimidazole is a benzimidazole derivative with nitro substituents, favoring applications in catalysis and materials science .

Solubility and Bioavailability : Both boronic acids exhibit lower aqueous solubility compared to benzimidazoles, likely due to increased hydrophobicity from halogen substituents. However, bioavailability scores (0.55) align across compounds, indicating moderate membrane permeability .

Synthetic Accessibility : this compound and its boronic acid analogue employ palladium-catalyzed methods, whereas benzimidazoles utilize greener A-FGO catalysts, reflecting trends in sustainable chemistry .

Pharmacological Potential

- However, halogenated variants may require optimization to reduce toxicity .

- Benzimidazoles : Demonstrated activity against H. pylori and as kinase inhibitors, highlighting divergent therapeutic applications compared to boronic acids .

Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.